molecular formula C17H14F2N2 B8360008 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 58038-68-9

8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8360008
Key on ui cas rn: 58038-68-9
M. Wt: 284.30 g/mol
InChI Key: KSTQTBPDPFIZBT-UHFFFAOYSA-N
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Patent
US04698444

Procedure details

In a Parr bottle were combined 5% Pd/C (10 g of 50% water-wet) and 60 g of 8-fluoro-5- (p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole (60 g, 0.143 mole) in 400 ml ethyl acetate and 100 ml methanol and the mixture hydrogenated at 44-80 psig for 4 hours. Catalyst was recovered by filtration and the filtrate evaporated to solids in vacuo. The residue taken into CH2Cl2, carbon treated, dried (Na2SO4) and CH2Cl2 displaced with hexane by distillation to a final pot temperature of 70° C. The white, crystalline product was recovered by filtration, 35.6 g, m.p. 126°-129° C.
Name
8-fluoro-5- (p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)[C:6]3[CH2:18][CH2:19][N:20](C(OCC4C=CC=CC=4)=O)[CH2:21][C:5]=3[C:4]=2[CH:3]=1>C(OCC)(=O)C.CO.[Pd]>[F:1][C:2]1[CH:10]=[CH:9][C:8]2[N:7]([C:11]3[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=3)[C:6]3[CH2:18][CH2:19][NH:20][CH2:21][C:5]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
8-fluoro-5- (p-fluorophenyl)-2-carbobenzoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole
Quantity
60 g
Type
reactant
Smiles
FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCN(C3)C(=O)OCC3=CC=CC=C3
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Catalyst was recovered by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to solids in vacuo
ADDITION
Type
ADDITION
Details
treated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and CH2Cl2
DISTILLATION
Type
DISTILLATION
Details
displaced with hexane by distillation to a final pot temperature of 70° C
FILTRATION
Type
FILTRATION
Details
The white, crystalline product was recovered by filtration, 35.6 g, m.p. 126°-129° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=CC=2C3=C(N(C2C=C1)C1=CC=C(C=C1)F)CCNC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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